molecular formula C16H19N3OS B4865724 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide

Cat. No.: B4865724
M. Wt: 301.4 g/mol
InChI Key: BXXRYTFFPWFASF-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group at position 2 The propanamide moiety is attached to the pyrimidine ring via a sulfanyl linkage, and the amide nitrogen is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as 2,4,6-trimethylpyrimidine, with a suitable thiol reagent.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent under suitable conditions, such as in the presence of a base like sodium hydride.

    Formation of the Propanamide Moiety: The propanamide moiety is introduced by reacting the sulfanyl-pyrimidine intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

    Substitution with 2-Methylphenyl Group: The final step involves the substitution of the amide nitrogen with a 2-methylphenyl group, which can be achieved by reacting the intermediate with 2-methylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, such as cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK).

    Pathways Involved: By inhibiting these enzymes, the compound can arrest cell proliferation and induce apoptosis in cancer cells. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)propanamide can be compared with other similar compounds, such as:

    2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: Similar structure but with amino groups at positions 4 and 6 of the pyrimidine ring.

    2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide: Similar structure but with an acetohydrazide moiety instead of the propanamide moiety.

    2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide: Similar structure but with a phenyl group instead of the 2-methylphenyl group.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-7-5-6-8-14(10)19-15(20)13(4)21-16-17-11(2)9-12(3)18-16/h5-9,13H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRYTFFPWFASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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